molecular formula C14H15Cl2N3 B1524825 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride CAS No. 1354951-93-1

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride

Cat. No. B1524825
M. Wt: 296.2 g/mol
InChI Key: NGJNPYKFEGJVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride is a chemical compound with the CAS Number: 1354951-93-1 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H13N3.2ClH/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12;;/h1-9,14H,15H2, (H,16,17);2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 296.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that derivatives of 1H-benzodiazole, such as those synthesized from benzotriazole and benzimidazole compounds, show significant antimicrobial properties. The synthesis of various derivatives involving the reaction with substituted aldehydes and evaluation against bacterial and fungal strains revealed a variable degree of activity. For example, compounds synthesized through reactions involving benzotriazole and different substituted aldehydes have been shown to exhibit notable antibacterial and antifungal activities (Visagaperumal et al., 2010). Similarly, benzimidazole derivatives synthesized from reactions of o-phenylenediamine with amino acids displayed marked potency as antimicrobial agents (Ajani et al., 2016).

Antipsychotic Potential

A novel synthesis route led to the creation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. This study highlights the potential for developing antipsychotic agents that diverge from the traditional dopamine receptor pathway, emphasizing isosteric replacements for functional groups (Wise et al., 1987).

Anticonvulsant and Neuroprotective Effects

Derivatives of 1H-benzodiazol, including those that interact with sigma-1 receptors, have been explored for their neuroprotective, anticonvulsant, and enzyme inhibition properties. SKF83959, a compound structurally related to 1H-benzodiazol-5-yl(phenyl)methanamine, has been identified as a potent allosteric modulator of sigma-1 receptors, offering insights into drug design for neurological disorders (Guo et al., 2013).

Antitumor Activities

Research into novel 1,3,4-oxadiazole derivatives incorporating the thiophene moiety as potential anti-tumor agents has revealed promising results. The synthesized compounds were evaluated against various cancer cell lines, showing significant inhibitory effects and highlighting the therapeutic potential of these derivatives in cancer treatment (Gomha et al., 2016).

Alzheimer's Disease Treatment

The synthesis and in vitro evaluation of 3-aryl-1-phenyl-1H-pyrazole derivatives as inhibitors for acetylcholinesterase and monoamine oxidase offer a novel approach to Alzheimer's disease treatment. These compounds displayed potent inhibitory activities, providing a foundation for further research into multitarget directed ligands for managing Alzheimer's disease symptoms (Kumar et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;;/h1-9,14H,15H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNPYKFEGJVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.